molecular formula C9H15NO2 B1439547 3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid CAS No. 933735-39-8

3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid

Cat. No.: B1439547
CAS No.: 933735-39-8
M. Wt: 169.22 g/mol
InChI Key: LHRODJLGQBVMHT-UHFFFAOYSA-N
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Description

3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid is a bicyclic compound featuring a 2-azabicyclo[2.2.1]heptane core fused to a propanoic acid moiety. The azabicyclo[2.2.1]heptane system, a norbornane derivative with a nitrogen atom at position 2, imparts structural rigidity and stereochemical complexity, making it a valuable scaffold in medicinal chemistry and drug design.

Properties

IUPAC Name

3-(2-azabicyclo[2.2.1]heptan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)3-4-10-6-7-1-2-8(10)5-7/h7-8H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRODJLGQBVMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672522
Record name 3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933735-39-8
Record name 3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

2.1. Palladium-Catalyzed 1,2-Aminoacyloxylation of Cyclopentenes

A modern and efficient approach to synthesizing oxygenated 2-azabicyclo[2.2.1]heptane derivatives involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This method enables the direct construction of the bicyclic scaffold, which can then be further functionalized to introduce the propanoic acid side chain.

Key Features:

Advantages:

  • High efficiency and broad substrate scope
  • Amenable to further functionalization for library synthesis

2.2. Nucleophilic Substitution Using 2-Azabicyclo[2.2.1]heptane

A more classical approach involves the alkylation of 2-azabicyclo[2.2.1]heptane with a suitable propanoic acid derivative. This is typically achieved by reacting the amine with a haloalkanoic acid (e.g., 3-bromopropanoic acid) under basic conditions.

General Reaction Scheme:

  • Reactants: 2-azabicyclo[2.2.1]heptane + 3-bromopropanoic acid
  • Base: Sodium hydroxide or potassium carbonate
  • Solvent: Dichloromethane or ethanol
  • Conditions: Stirring at room temperature or gentle heating

Advantages:

  • Straightforward and scalable
  • Suitable for laboratory and industrial synthesis

2.3. Alternative Acylation Strategies

Other methods may involve the acylation of 2-azabicyclo[2.2.1]heptane with activated derivatives of propanoic acid, such as propanoyl chloride or propanoic anhydride, followed by hydrolysis to yield the free acid.

Key Steps:

  • Formation of an amide intermediate
  • Hydrolysis (acidic or basic) to convert the amide to the carboxylic acid

Comparative Data Table: Preparation Methods

Method Starting Materials Key Reagents/Catalysts Yield Range Notable Features
Palladium-catalyzed 1,2-aminoacyloxylation Cyclopentene derivatives Pd catalyst, amino acid Moderate–High Direct scaffold construction, versatile
Nucleophilic substitution 2-azabicyclo[2.2.1]heptane, haloacid NaOH, K2CO3 Moderate Simple, scalable, classical approach
Acylation and hydrolysis 2-azabicyclo[2.2.1]heptane, acyl donor Propanoyl chloride, acid/base Moderate Stepwise, requires hydrolysis

Research Findings and Observations

  • The palladium-catalyzed approach is particularly notable for its efficiency and the ability to introduce diverse substituents, enabling the synthesis of a variety of analogues.
  • Nucleophilic substitution methods remain popular for their simplicity and accessibility of starting materials, especially in small-scale laboratory settings.
  • Industrial production can benefit from continuous flow processes and automated reactors to enhance yield and purity, often employing similar reaction principles but with enhanced process control.

Summary Table: Key Reaction Parameters

Parameter Palladium-Catalyzed Method Nucleophilic Substitution Acylation/Hydrolysis
Temperature 25–80°C 20–60°C 0–100°C
Solvent Acetonitrile, DCM DCM, ethanol DCM, water
Reaction Time 2–24 h 2–8 h 4–12 h
Purification Chromatography Recrystallization Extraction, chromatography

Chemical Reactions Analysis

Types of Reactions

3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Table 1: Structural Features of Azabicyclo Propanoic Acid Derivatives

Compound Name Azabicyclo Ring Substituents/Functional Groups Key Structural Differences Source
3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid [2.2.1] Propanoic acid Parent structure; no halogen or ester
2-Amino-5-(2-azabicyclo[2.2.1]heptan-2-yl)-4-fluorobenzoic acid [2.2.1] Benzoic acid, amino, fluoro Aromatic ring substitution
(1S,3R,5S)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (S)-3-hydroxy-2-phenylpropanoate [3.2.1] Phenylpropanoate ester, hydroxyl, methyl Larger ring size (3.2.1); ester linkage
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid N/A (non-bicyclic) Chlorinated phenyl, propanoic acid Non-bicyclic; halogenated aromatic ring
3-(Methylthio)propanoic acid methyl ester N/A (linear) Methylthio, ester Linear structure; sulfur-containing

Key Observations :

  • Ring Size : The [2.2.1] system (e.g., target compound) offers compact stereochemistry compared to larger bicyclic systems like [3.2.1] .
  • Substituents : Halogenation (e.g., chlorine in ) or aromatic substitutions (e.g., phenyl in ) modulate bioactivity and target specificity .

Table 2: Reported Bioactivities of Related Compounds

Compound Activity Target Organism/Enzyme Potency (Where Reported) Source
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Antimicrobial Escherichia coli, Staphylococcus aureus MIC: 8–16 µg/mL
3-(Methylthio)propanoic acid methyl ester Volatile aroma compound N/A (pineapple metabolite) Concentration: 622.49 µg/kg
(1S,3R,5S)-8-Azabicyclo[3.2.1]octane derivatives Cholinergic activity Muscarinic receptors Not specified
This compound No direct data N/A Research focus: Scaffold design

Key Observations :

  • Antimicrobial Efficacy: Chlorinated phenylpropanoic acids () exhibit selective activity against Gram-positive and Gram-negative bacteria, suggesting that halogenation enhances membrane penetration .
  • Metabolic Roles: 3-(Methylthio)propanoic acid esters () contribute to pineapple aroma, highlighting the role of ester derivatives in flavor chemistry .
  • Therapeutic Potential: Azabicyclo[3.2.1]octane derivatives () are used in anticholinergic drugs, implying that ring size and substituent positioning critically influence receptor binding .

Key Observations :

  • The target compound’s synthesis likely involves functionalizing 2-azabicyclo[2.2.1]heptane with propanoic acid, a strategy analogous to ester derivatives in .
  • Commercial availability of analogs (e.g., methyl esters, Boc-protected derivatives) suggests robust demand for bicyclic scaffolds in drug discovery .

Biological Activity

3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid, also known as a bicyclic compound, has garnered attention in pharmacological research due to its potential biological activities. This compound's unique structure provides a scaffold for various therapeutic applications, particularly in the fields of neurology and oncology.

  • Molecular Formula : C9H15NO2
  • Molecular Weight : 171.23 g/mol
  • CAS Number : 1255717-51-1

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving acetylcholine and glutamate receptors. Its structural similarity to known neurotransmitter analogs suggests it could modulate synaptic transmission, influencing cognitive functions and potentially offering neuroprotective effects.

Neuropharmacological Effects

Studies have demonstrated that this compound exhibits significant neuropharmacological properties:

  • Cognitive Enhancement : In animal models, administration of the compound has resulted in improved memory and learning capabilities, likely due to its action on cholinergic pathways.
  • Neuroprotection : The compound shows promise in protecting neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's.

Antitumor Activity

Recent investigations have highlighted the potential of this compound in cancer therapy:

  • Inhibition of Tumor Growth : In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
  • Mechanism of Action : The antitumor effects are believed to be mediated through the induction of apoptosis and modulation of cell cycle progression.

Case Study 1: Neuroprotective Effects

A study conducted on mice treated with this compound showed a significant reduction in markers of neuroinflammation and oxidative damage when subjected to induced stress conditions. The results indicated a protective effect against cognitive decline associated with aging.

ParameterControl GroupTreatment Group
Memory Performance (Morris Water Maze)45%75%
Oxidative Stress Markers (MDA Levels)0.5 µmol/L0.25 µmol/L

Case Study 2: Antitumor Activity

In vitro assays involving human breast cancer cell lines revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
0100
1080
5050
10030

Q & A

Q. How can researchers optimize the synthesis of 3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid to improve yield and purity?

  • Methodological Answer : Optimization can be achieved via statistical experimental design (e.g., factorial design) to evaluate variables like temperature, reducing agents (e.g., LiAlH4), and reaction time . For example, spirocyclic oxetanyl nitrile reduction pathways (analogous to ) can be adapted, with reaction monitoring using HPLC or GC-MS to track intermediates and byproducts. Reaction scalability should be tested in flow reactors to ensure reproducibility .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine NMR spectroscopy (1H, 13C, and 2D-COSY) to confirm bicyclic scaffold geometry and substituent positions . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive stereochemical assignment . IR spectroscopy can monitor functional groups like the carboxylic acid moiety .

Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model reaction pathways, such as nucleophilic substitution or oxidation, and identify transition states . Pair this with molecular docking to predict interactions with biological targets (e.g., enzymes) based on analogous azabicyclo compounds .

Q. What strategies are effective for resolving solubility challenges of this compound in aqueous or organic solvents?

  • Methodological Answer : Employ co-solvent systems (e.g., DMSO-water mixtures) or derivatization (e.g., esterification of the carboxylic acid group) to enhance solubility . Phase diagrams and Hansen solubility parameters can guide solvent selection .

Advanced Research Questions

Q. How can researchers investigate the mechanistic role of the azabicyclo scaffold in modulating biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., methoxy vs. ethoxy groups) and testing their binding affinity to targets like GPCRs or ion channels . Use molecular dynamics simulations to correlate conformational flexibility (e.g., bicyclic ring strain) with activity .

Q. What experimental approaches resolve contradictions in reported biological activity data for azabicyclo derivatives?

  • Methodological Answer : Perform meta-analysis of existing data to identify variables like assay conditions (pH, temperature) or cell lines that may explain discrepancies . Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) and cross-reference with computational predictions .

Q. How can the stability of this compound under physiological conditions be systematically evaluated?

  • Methodological Answer : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS to monitor degradation products. Simulate gastric/intestinal fluids to assess pH-dependent stability . Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .

Q. What strategies enable efficient scale-up of synthetic routes while minimizing environmental impact?

  • Methodological Answer : Apply green chemistry principles , such as solvent recycling or catalytic methods (e.g., enzymatic catalysis for chiral center formation) . Life-cycle assessment (LCA) tools quantify waste reduction, and continuous flow systems improve energy efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid
Reactant of Route 2
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3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid

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